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Cat. No.: B15182748 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-p-anisylurea, with the chemical formula C10H14N2O2, is a derivative of urea containing

an ethyl group and a p-methoxyphenyl (p-anisyl) group. As with many small molecules in

medicinal chemistry and materials science, a thorough spectroscopic characterization is

essential for confirming its identity, purity, and structural features. This technical guide provides

a summary of the expected spectroscopic data for Ethyl-p-anisylurea, including Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to

the limited availability of direct experimental spectra for this specific compound in public

databases, this guide presents predicted data based on the analysis of structurally similar

compounds. For comparative purposes, experimental data for the closely related compound, p-

methoxyphenylurea, is also included.

Predicted Spectroscopic Data of Ethyl-p-anisylurea
The following tables summarize the predicted spectroscopic data for Ethyl-p-anisylurea.

These predictions are based on established principles of spectroscopy and data from

analogous compounds.

Table 1: Predicted ¹H NMR Data for Ethyl-p-anisylurea
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~1.15 Triplet 3H -CH₂-CH₃

~3.20 Quartet 2H -CH₂-CH₃

3.75 Singlet 3H -OCH₃

~6.85 Doublet 2H Ar-H (ortho to -OCH₃)

~7.25 Doublet 2H Ar-H (meta to -OCH₃)

~6.0-7.0 Broad Singlet 1H Ar-NH-

~5.5-6.5 Broad Singlet 1H -CH₂-NH-

Table 2: Predicted ¹³C NMR Data for Ethyl-p-anisylurea

Chemical Shift (δ, ppm) Assignment

~15 -CH₂-CH₃

~35 -CH₂-CH₃

55.3 -OCH₃

~114 C-H (ortho to -OCH₃)

~122 C-H (meta to -OCH₃)

~132 Ar-C-NH

~155 Ar-C-O

~158 C=O

Table 3: Predicted IR Absorption Bands for Ethyl-p-anisylurea
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Wavenumber (cm⁻¹) Intensity Assignment

3300-3400 Medium-Strong N-H Stretching

2850-3000 Medium
C-H Stretching (Aliphatic and

Aromatic)

~1640 Strong C=O Stretching (Amide I)

~1550 Medium N-H Bending (Amide II)

1510, 1450 Medium C=C Stretching (Aromatic)

~1240 Strong
C-O-C Asymmetric Stretching

(Aryl Ether)

~1030 Medium
C-O-C Symmetric Stretching

(Aryl Ether)

Table 4: Predicted Mass Spectrometry Data for Ethyl-p-anisylurea

m/z Interpretation

194 [M]⁺ (Molecular Ion)

151 [M - C₂H₅N]⁺

136 [M - C₂H₅NCO]⁺

123 [H₂NC₆H₄OCH₃]⁺

108 [C₆H₄OCH₃]⁺

Experimental Spectroscopic Data of p-
Methoxyphenylurea
For reference, the following data is available from the PubChem database for p-

Methoxyphenylurea (p-Anisylurea), a structurally similar compound lacking the ethyl group.[1]

Table 5: Experimental Mass Spectrum of p-Methoxyphenylurea[1]
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m/z Relative Intensity

166 100

123 60

108 55

Table 6: Experimental IR Spectrum of p-Methoxyphenylurea[1]

Technique Source of Spectrum

KBr WAFER
MAYBRIDGE CHEMICAL COMPANY LTD.,

NORTH CORNWALL, ENGLAND

ATR-IR Bio-Rad Laboratories, Inc.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 400 MHz).

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This may require a longer

acquisition time due to the low natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., TMS).
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Infrared (IR) Spectroscopy

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)

powder and press it into a thin, transparent pellet.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Mass Spectrometry (MS)

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable

method, such as direct infusion or after separation by gas or liquid chromatography.

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion.

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and

fragmentation pattern of the compound.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. p-Methoxyphenylurea | C8H10N2O2 | CID 74066 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl-p-anisylurea: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15182748#spectroscopic-data-of-ethyl-p-anisylurea-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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